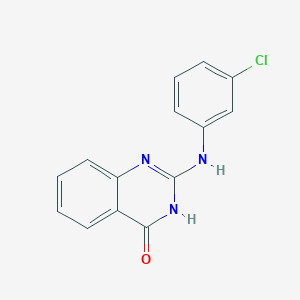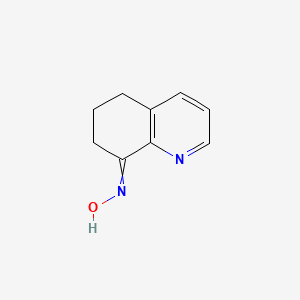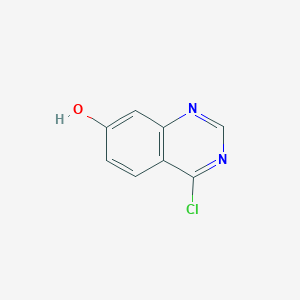
N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine
Descripción general
Descripción
“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is primarily used as a hole transport material in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It has been investigated for its use in other electronic applications, such as organic field-effect transistors (OFETs) and organic photodetectors .
Synthesis Analysis
The synthesis of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” can be achieved from 4-Bromotriphenylamine and 4-Aminobiphenyl .Molecular Structure Analysis
The molecular formula of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is C30H24N2 . The molecular weight is 412.52 .Chemical Reactions Analysis
“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” exhibits red-shifted absorption compared to their carbazole analogues .Physical And Chemical Properties Analysis
“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” has a boiling point of 593.2±43.0 °C (Predicted) and a density of 1.172±0.06 g/cm3 (Predicted) . It is soluble in chloroform, dichloromethane, and toluene .Aplicaciones Científicas De Investigación
Optoelectronic Devices
- Field : Optoelectronics
- Application Summary : N,N-Diarylthiophen-2-amine units, which are similar to N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine, are of great interest for the synthesis of optoelectronic devices . These devices include organic solar cells (OSCs), organic light emitting diodes (OLEDs), and organic field effect transistors (OFETs) .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris (dibenzylideneacetone)dipalladium (0), tri- tert -butyl phosphine and sodium tert -butanolate .
- Results : Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range .
Organic Chemistry
- Field : Organic Chemistry
- Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .
- Results : Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Organic Solar Cells
- Field : Solar Energy
- Application Summary : This compound has been used in the synthesis of components for organic solar cells (OSCs) .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
- Results : Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range .
Organic Light Emitting Diodes
- Field : Optoelectronics
- Application Summary : The compound has been used in the synthesis of components for organic light emitting diodes (OLEDs) .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
Organic Field Effect Transistors
- Field : Electronics
- Application Summary : The compound has been used in the synthesis of components for organic field effect transistors (OFETs) .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
Perovskite Solar Cells
- Field : Solar Energy
- Application Summary : The compound has been used in the manufacture of efficient and low-cost perovskite solar cells .
- Methods of Application : An inorganic CuSCN and organic N,N$-di(1-naphthyl)-N,N$-diphenyl-(1,1 −biphenyl)−4,4-diamine (NPB) hybrid bilayer was used as an alternative hole transport layer for planar CH3NH3PbI3 perovskite solar cells .
- Results : The power conversion efficiency (PCE) for the best cells at AM1.5G illumination with a shadow mask was 12.3% .
Polymer Photovoltaics
- Field : Solar Energy
- Application Summary : This compound has been used in the synthesis of components for polymer photovoltaics (OPV) .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
Perovskite Solar Cells
- Field : Solar Energy
- Application Summary : The compound has been used in the manufacture of efficient and low-cost perovskite solar cells .
- Methods of Application : An inorganic CuSCN and organic N,N$-di(1-naphthyl)-N,N$-diphenyl-(1,1 −biphenyl)−4,4-diamine (NPB) hybrid bilayer was used as an alternative hole transport layer for planar CH3NH3PbI3 perovskite solar cells .
- Results : The power conversion efficiency (PCE) for the best cells at AM1.5G illumination with a shadow mask was 12.3% .
OLED Devices
- Field : Optoelectronics
- Application Summary : This compound has been used as a hole transporting material for OLED devices .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N,4-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-4-10-24(11-5-1)25-16-18-26(19-17-25)31-27-20-22-30(23-21-27)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWFGSBSRCFWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650639 | |
| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine | |
CAS RN |
880800-19-1 | |
| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
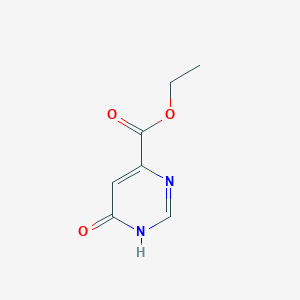
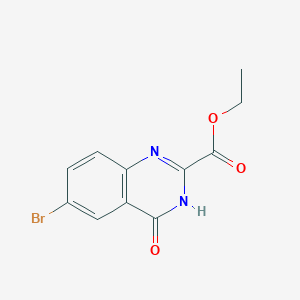
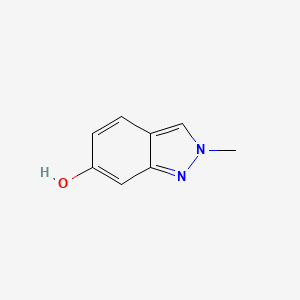
![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

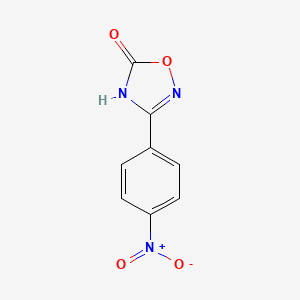
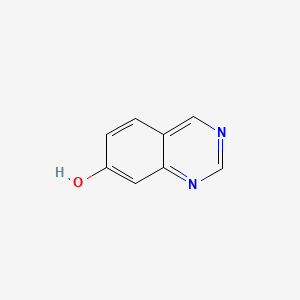
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
